N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide
Übersicht
Beschreibung
N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide, also known as BPN-14770, is a small molecule drug that has been recently developed as a potential therapeutic agent for various neurological disorders. It is a novel compound that has been shown to have neuroprotective and cognitive-enhancing effects in preclinical studies.
Wirkmechanismus
N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide acts as a positive allosteric modulator of the cyclic AMP response element-binding protein (CREB). CREB is a transcription factor that plays a crucial role in synaptic plasticity and memory formation. By binding to CREB, N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide enhances its activity and promotes the expression of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces neuroinflammation and oxidative stress by inhibiting the activation of microglia and astrocytes. It also promotes the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal survival and function. N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide improves learning and memory in animal models by enhancing synaptic plasticity and long-term potentiation (LTP).
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier and reach the brain. It has high potency and selectivity for CREB, which ensures minimal off-target effects. However, N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. It also requires further optimization to improve its pharmacokinetic properties for clinical use.
Zukünftige Richtungen
N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide has shown promising results in preclinical studies, and several future directions can be explored to develop it as a potential therapeutic agent. First, its pharmacokinetic properties can be optimized to improve its bioavailability and efficacy. Second, its safety and toxicity profile can be evaluated in preclinical and clinical studies. Third, its therapeutic potential can be evaluated in clinical trials for various neurological disorders. Fourth, its mechanism of action can be further elucidated to understand its effects on synaptic plasticity and memory formation. Finally, its potential as a cognitive enhancer for healthy individuals can also be explored.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. Preclinical studies have shown that N-benzyl-4-(pentanoylamino)-N-2-pyridinylbenzamide has neuroprotective effects by reducing neuroinflammation and oxidative stress. It also has cognitive-enhancing effects by improving learning and memory in animal models.
Eigenschaften
IUPAC Name |
N-benzyl-4-(pentanoylamino)-N-pyridin-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-3-12-23(28)26-21-15-13-20(14-16-21)24(29)27(22-11-7-8-17-25-22)18-19-9-5-4-6-10-19/h4-11,13-17H,2-3,12,18H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEADNOLTDZRLHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(pentanoylamino)-N-(pyridin-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.